![molecular formula C15H17NO3 B2467398 ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate CAS No. 64321-61-5](/img/structure/B2467398.png)
ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate
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Overview
Description
Quinolones are a type of chemical compound that have been found to have interesting pharmaceutical and biological activities . They are valuable in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are similar to the compound you mentioned, has been a topic of interest in recent research . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinolin-2,4-dione, a similar compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Scientific Research Applications
- Ethyl 6-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .
- Some studies have suggested that derivatives of this compound possess anti-HIV-1 activity. Molecular docking studies have been conducted to understand their interactions with viral proteins .
Anticancer Properties
Anti-HIV Activity
Synthetic Methodology and Derivatives
Mechanism of Action
While the specific mechanism of action for “ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate” is not available, quinolones and their derivatives are known to have a wide range of biological activities. They have been used to treat various conditions, from nocturnal leg cramps and arthritis to infections by prions .
Future Directions
The future of research in this area is promising. The interesting pharmaceutical and biological activities of quinolones make them valuable in drug research and development . As such, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in these compounds and their potential applications.
properties
IUPAC Name |
ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-15(18)12-8-16-13-6-5-10(9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFEVKDAYLOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate |
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